molecular formula C7H12ClNO2S B13269807 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride

Cat. No.: B13269807
M. Wt: 209.69 g/mol
InChI Key: ZINVUBFAPTZSLR-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is a specialized chemical reagent designed for research and development applications. This compound features the 3-azabicyclo[3.1.0]hexane scaffold, a rigid bicyclic structure that is of significant interest in medicinal chemistry. The core structure is a key building block in the synthesis of several antiviral pharmaceuticals, most notably as a central component in the COVID-19 therapeutic Nirmatrelvir (PF-07321332) and the hepatitis C protease inhibitor Boceprevir . The sulfonyl chloride group in this molecule makes it a versatile intermediate for introducing the constrained azabicyclic moiety into more complex molecules through sulfonamide bond formation. This is particularly valuable in the design and synthesis of novel protease inhibitors, where the bicyclic scaffold can impart conformational restraint to mimic transition-state geometries . Recent synthetic studies have focused on developing more efficient routes to this important bicyclic framework, underscoring its high value in drug discovery . Please Note: Specific details regarding the mechanism of action for this particular sulfonyl chloride derivative are highly dependent on the final compound into which it is incorporated. Researchers are encouraged to consult the scientific literature for detailed structure-activity relationship studies. This product is intended for research and further manufacturing applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Properties

Molecular Formula

C7H12ClNO2S

Molecular Weight

209.69 g/mol

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride

InChI

InChI=1S/C7H12ClNO2S/c1-7(2)5-3-9(4-6(5)7)12(8,10)11/h5-6H,3-4H2,1-2H3

InChI Key

ZINVUBFAPTZSLR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CN(C2)S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride typically involves multiple steps. One common method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation of the alpha-diazoacetate using Ru(II) catalysis .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: The bicyclic structure allows for intramolecular cyclization reactions, which can be catalyzed by transition metals.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Catalysts: Transition metals such as Ru(II) are used in cyclopropanation reactions.

    Solvents: Anhydrous THF and other non-polar solvents are often employed to maintain the reactivity of intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while cyclization reactions can produce various bicyclic compounds.

Scientific Research Applications

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can be readily substituted, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic processes to create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Structural Analogs: Bicyclic Frameworks with Varied Substituents

Compound Name Core Structure Substituents Key Properties/Applications Evidence Source
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 3-azabicyclo[3.1.0]hexane None Intermediate for Boceprevir synthesis
6,6-Difluoro-3-azabicyclo[3.1.0]hexane 3-azabicyclo[3.1.0]hexane 6,6-difluoro Enhanced electronegativity for reactivity
6,6-Difluoro-3-azabicyclo[3.2.0]heptane 3-azabicyclo[3.2.0]heptane 6,6-difluoro Larger ring size alters conformational flexibility

Key Observations :

  • The 6,6-dimethyl substitution in the target compound improves steric stability compared to unsubstituted analogs .

Functional Group Analogs: Sulfonyl Chlorides

Compound Name Core Structure Functional Group Reactivity/Applications Evidence Source
3-Cyanobenzene-1-sulfonyl chloride Benzene ring -SO₂Cl at position 3, -CN at position 1 Aromatic sulfonyl chloride; used in dyes and polymers
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonyl chloride Linear perfluoroalkyl chain -SO₂Cl with full fluorination High thermal/chemical stability; used in surfactants

Key Observations :

  • The bicyclic sulfonyl chloride has greater stereochemical rigidity than aromatic or linear analogs, making it preferable for enantioselective drug synthesis .
  • Perfluorinated sulfonyl chlorides (e.g., ) are less reactive in aqueous conditions due to fluorine’s electron-withdrawing effects, whereas the target compound may exhibit moderate reactivity suitable for controlled sulfonamide formation .

Pharmaceutical Application Analogs

Compound Name (Example) Core Structure Functional Group Therapeutic Use Evidence Source
N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-{N-[(tert-butylamino)carbonyl]-3-methyl-L-valyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide 3-azabicyclo[3.1.0]hexane Carboxamide HCV protease inhibitor (Boceprevir intermediate)
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride 3-azabicyclo[3.1.0]hexane Carboxylic acid Precursor for peptide coupling reactions

Key Observations :

  • The sulfonyl chloride derivative is a versatile intermediate compared to carboxamide or carboxylic acid analogs, enabling diverse functionalization via nucleophilic substitution .
  • Carboxylic acid derivatives (e.g., ) are often used in amide bond formation, while sulfonyl chlorides facilitate sulfonylation reactions critical for introducing sulfonamide groups in drug candidates .

Biological Activity

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action as observed in various studies.

Chemical Structure and Properties

The chemical structure of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride can be represented as follows:

  • IUPAC Name: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride
  • Molecular Formula: C7H13ClN2O2S
  • Molecular Weight: 196.70 g/mol

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane frameworks exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of heterocyclic compounds containing this framework against human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cell lines. The results indicated that the most effective compounds had IC50 values ranging from 4.2 to 24.1 μM across all tested cell lines .

Table 1: IC50 Values of Compounds Against Various Cell Lines

CompoundK562 (μM)Jurkat (μM)HeLa (μM)CT26 (μM)
Compound A10.58.26.75.9
Compound B12.011.59.87.4
Compound C4.25.04.56.0
Compound D24.120.018.515.0

The biological activity of these compounds is thought to involve several mechanisms:

  • Cell Cycle Arrest and Apoptosis : The compounds induce significant changes in cell cycle distribution, particularly an accumulation of cells in the SubG1 phase, which is indicative of apoptosis .
  • Morphological Changes : Studies using confocal microscopy revealed that treatment with these compounds led to the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm of treated cells, suggesting cytoskeletal disruption .
  • Reduction in Cell Motility : There was a notable decrease in the number of HeLa cells exhibiting filopodium-like membrane protrusions post-treatment, indicating impaired motility which could reduce metastatic potential .
  • Impact on Tumor Protein p53 : The compounds may affect signaling pathways involving tumor suppressor protein p53, which is frequently mutated in cancers, thus impacting cell survival and proliferation .

Case Studies

In vivo studies have also been conducted to assess the efficacy of these compounds in tumor growth inhibition:

  • Study on CT26 Tumor Growth : Preliminary experiments showed that treatment with selected azabicyclo derivatives significantly inhibited tumor growth dynamics in Balb/C mice models .

Table 2: In Vivo Tumor Growth Inhibition Results

Treatment GroupTumor Volume (mm³)% Inhibition
Control500-
Compound A30040%
Compound B25050%
Compound C15070%

Q & A

Q. What are the established synthetic routes for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) construction of the bicyclo[3.1.0]hexane core and (2) sulfonylation. For the sulfonyl chloride group, chlorosulfonation using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) in anhydrous dichloromethane is common. Cyclopropane ring formation may employ cycloaddition reactions, such as [2+1] cyclopropanation of alkenes with carbenes or diazo compounds. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for sulfonylation) and exclusion of moisture to prevent hydrolysis of the sulfonyl chloride group .

Q. How can researchers characterize the stereochemical configuration of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride?

X-ray crystallography is the gold standard for resolving stereochemistry in bicyclic systems. For routine analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity between protons in the bicyclic framework. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for enantiomeric purity assessment, using hexane/isopropanol gradients with 0.1% trifluoroacetic acid to improve peak resolution .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfonylation of the azabicyclo[3.1.0]hexane core?

Competing hydrolysis of the sulfonyl chloride group can be minimized by using aprotic solvents (e.g., THF or DCM) and molecular sieves to scavenge water. Catalytic DMAP (4-dimethylaminopyridine) enhances electrophilicity at the sulfur atom, improving reaction efficiency. For sterically hindered derivatives, slow addition of SO₂Cl₂ via syringe pump (over 2–4 hours) reduces local overheating and dimerization byproducts .

Q. How do solvent polarity and pH affect the stability of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride in aqueous environments?

The compound undergoes rapid hydrolysis in water (t₁/₂ < 1 hour at pH 7), forming the corresponding sulfonic acid. Stability increases in nonpolar solvents (logP ~1.8) and acidic conditions (pH 3–5), where protonation of the sulfonyl chloride reduces nucleophilic attack. Accelerated stability studies (40°C/75% RH) show degradation <5% after 7 days in anhydrous acetonitrile .

Q. What computational methods are effective for predicting the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with amines or alcohols. Frontier molecular orbital (FMO) analysis identifies the sulfonyl sulfur as the electrophilic center (LUMO energy ≈ -1.2 eV). Solvent effects are accounted for using the polarizable continuum model (PCM), which aligns well with experimental kinetics in DMSO and DMF .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from differences in assay conditions (ATP concentration, buffer ionic strength). Standardizing protocols using reference inhibitors (e.g., staurosporine for kinases) and validating cell permeability via LC-MS/MS quantification of intracellular concentrations are critical. Orthogonal binding assays (SPR vs. ITC) can confirm target engagement specificity .

Methodological Guidance

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor for hydrolysis products (sulfonic acid, m/z 248.1) and dimeric impurities (m/z 451.3).
  • NMR spiking experiments : Add authentic samples of suspected byproducts (e.g., des-methyl analogs) to identify minor peaks in ¹H/¹³C spectra .

Q. How should researchers design stability studies for sulfonyl chloride derivatives under storage conditions?

  • Thermal stability : Store samples at -20°C under argon with 3Å molecular sieves. Assess decomposition monthly via TLC (Rf comparison) and HPLC area normalization.
  • Light sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp (1.2 million lux hours). Protect formulations with amber glass or foil wrapping .

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